An In-depth Technical Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde for Advanced Research
An In-depth Technical Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. We will delve into the nuanced identity of this compound, provide expert insight into its synthetic pathways, and explore its potential as a pivotal building block in the development of novel therapeutic agents.
Section 1: Compound Identification and Physicochemical Properties
Unraveling the CAS Number Discrepancy
A critical first step in working with any chemical is its unambiguous identification. For 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde, a peculiar situation arises where two CAS Registry Numbers are frequently associated with it: 914225-72-2 and 3522-86-9 .[1][2] This is not an entirely uncommon occurrence in large chemical databases, sometimes stemming from separate registry entries over time or different suppliers registering the same compound. For the purpose of this guide, and based on cross-verification with multiple chemical suppliers, both numbers are acknowledged. It is advisable for researchers to include both CAS numbers when searching databases to ensure a comprehensive literature and sourcing review.
Core Chemical Structure and Properties
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde. The strategic placement of its functional groups—a hydroxyl, a chloro, a bulky tert-butyl, and an aldehyde moiety—on the benzene ring imparts a unique combination of steric and electronic properties that are highly valuable in organic synthesis and medicinal chemistry.
Below is a summary of its key physicochemical properties, compiled from various chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [2] |
| Molecular Weight | 212.67 g/mol | [2] |
| IUPAC Name | 4-(tert-butyl)-5-chloro-2-hydroxybenzaldehyde | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and chlorinated solvents. | Inferred from structure |
Section 2: Synthesis and Mechanistic Insights
The logical starting material for this synthesis is 4-tert-butyl-2-chlorophenol . The hydroxyl group is a strong ortho-, para-director. Since the para-position is occupied by the bulky tert-butyl group, electrophilic attack is sterically and electronically directed to the ortho-position, which is vacant.
Proposed Synthetic Pathway: The Duff Reaction
The Duff reaction is a formylation method that employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic or trifluoroacetic acid.[4][5] It is particularly effective for the ortho-formylation of phenols.
The mechanism involves the formation of an electrophilic iminium ion from the protonated HMTA. The electron-rich phenol then attacks this electrophile, leading to an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde.[5]
Diagram 1: Proposed Synthesis via Duff Reaction
Caption: Workflow for the proposed Duff reaction synthesis.
Alternative Synthetic Pathway: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) in a basic solution.[6][7][8][9]
The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The phenoxide ion, formed by deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[6][8]
Caption: General reaction scheme for Schiff base synthesis.
Applications in Antimicrobial and Anticancer Research
Schiff bases derived from substituted salicylaldehydes have demonstrated significant potential as antimicrobial and anticancer agents. [5][10][11][12][13]The imine linkage is often crucial for biological activity, and the substituents on the aromatic rings allow for the fine-tuning of properties such as lipophilicity, electronic effects, and steric bulk, which can influence target binding and cellular uptake.
-
Antimicrobial Activity: The presence of the chloro and tert-butyl groups on the salicylaldehyde ring can enhance the lipophilicity of the resulting Schiff bases, potentially improving their ability to penetrate microbial cell membranes. [10][11]* Anticancer Activity: Numerous studies have shown that salicylaldehyde-derived hydrazones and other Schiff bases can exhibit potent cytotoxic activity against various cancer cell lines. [11][14]The mechanism of action can vary but often involves the chelation of essential metal ions or interaction with biological macromolecules like DNA. [5] The unique substitution pattern of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde makes it an attractive candidate for inclusion in compound libraries for screening against a wide range of biological targets. The combination of a halogen, a bulky lipophilic group, and the reactive aldehyde and hydroxyl functionalities provides a rich platform for generating molecular diversity.
Section 5: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. Based on data for structurally similar compounds like 5-chlorosalicylaldehyde, the following hazards should be considered:[15]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
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